molecular formula C8H8N2O B2865162 3-ethynyl-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine CAS No. 2117707-87-4

3-ethynyl-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine

Cat. No.: B2865162
CAS No.: 2117707-87-4
M. Wt: 148.165
InChI Key: WXODOMOFQIWTPY-UHFFFAOYSA-N
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Description

3-ethynyl-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine: is a heterocyclic compound that features a pyrazolo-oxazine core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-ethynyl-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of an ethynyl-substituted hydrazine with an oxirane derivative. The reaction conditions often include the use of a base such as potassium carbonate in a solvent like dimethylformamide at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography are employed to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

3-ethynyl-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine can undergo various chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The compound can be reduced to form saturated derivatives.

    Substitution: The ethynyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products

    Oxidation: Formation of carbonyl derivatives.

    Reduction: Formation of saturated pyrazolo-oxazine derivatives.

    Substitution: Formation of substituted pyrazolo-oxazine derivatives with various functional groups.

Scientific Research Applications

3-ethynyl-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-ethynyl-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine involves its interaction with specific molecular targets. The ethynyl group can participate in various chemical reactions, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    6,7-Dihydro-5H-pyrazolo[5,1-b][1,3]oxazine: Lacks the ethynyl group, leading to different reactivity and applications.

    3-Bromo-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine: Substituted with a bromine atom instead of an ethynyl group, affecting its chemical properties and reactivity.

    Ethyl 6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxylate: Contains an ester group, leading to different applications in medicinal chemistry.

Uniqueness

3-ethynyl-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine is unique due to the presence of the ethynyl group, which imparts distinct reactivity and potential for functionalization. This makes it a valuable compound for the development of new materials and bioactive molecules.

Properties

IUPAC Name

3-ethynyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O/c1-2-7-6-9-10-4-3-5-11-8(7)10/h1,6H,3-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXODOMOFQIWTPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=C2N(CCCO2)N=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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